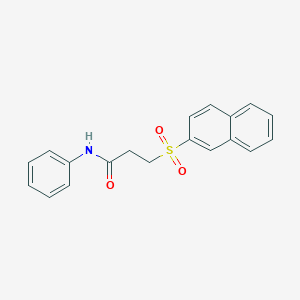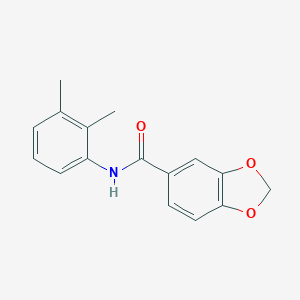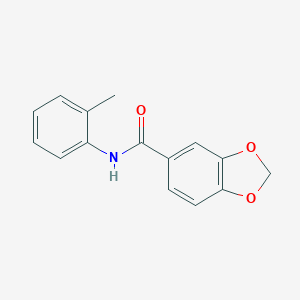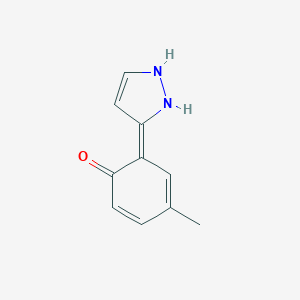
5-Acetamido-6-nitroindan
概要
説明
5-Acetamido-6-nitroindan is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
Further research is needed to fully understand the mechanism of action of 5-Acetamido-6-nitroindan.
3. Toxicity Studies: Further research is needed to determine the potential toxicity of 5-Acetamido-6-nitroindan and its safety for use in humans.
4. Clinical Trials: Further research is needed to conduct clinical trials of 5-Acetamido-6-nitroindan to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 5-Acetamido-6-nitroindan is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety for use in humans. The future directions for research of 5-Acetamido-6-nitroindan include the development of novel drugs, mechanism of action studies, toxicity studies, and clinical trials.
実験室実験の利点と制限
The advantages of using 5-Acetamido-6-nitroindan in lab experiments include its potent anticancer activity, anti-inflammatory activity, and potential applications in the treatment of neurodegenerative diseases. However, the limitations of using 5-Acetamido-6-nitroindan in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the research of 5-Acetamido-6-nitroindan. Some of the potential areas of research include:
1. Development of Novel Drugs: 5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. Further research is needed to develop novel drugs based on this compound.
2.
科学的研究の応用
5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Some of the research areas where 5-Acetamido-6-nitroindan has been investigated include:
1. Cancer Research: 5-Acetamido-6-nitroindan has been shown to have potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells.
2. Neurodegenerative Diseases: 5-Acetamido-6-nitroindan has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress in the brain.
3. Anti-Inflammatory Activity: 5-Acetamido-6-nitroindan has been shown to have potent anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in the body.
特性
製品名 |
5-Acetamido-6-nitroindan |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
InChIキー |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)





![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)